

# An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl bromoacetate

Cat. No.: B091307

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**Ethyl bromoacetate** is a vital reagent in organic synthesis, serving as a versatile building block for a wide array of molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of various heterocyclic compounds and as an alkylating agent. This technical guide provides a comprehensive overview of **ethyl bromoacetate**, including its physicochemical properties, synthesis protocols, key reactions, and safety considerations.

## Core Properties and CAS Number

**Ethyl bromoacetate**, with the chemical formula  $\text{BrCH}_2\text{CO}_2\text{CH}_2\text{CH}_3$ , is the ethyl ester of bromoacetic acid.<sup>[1]</sup> It is a colorless to light-yellow liquid characterized by a pungent, fruity odor.<sup>[1][2][3]</sup>

CAS Number: 105-36-2<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Ethyl 2-bromoacetate
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>
Molecular Weight	167.00 g/mol [1]
Canonical SMILES	BrCC(=O)OCC[1]
InChI Key	PQJJJMRNHATNKG-UHFFFAOYSA-N[1]
EC Number	203-290-9[1]
UN Number	1603[1]

Table 2: Physicochemical Properties

Property	Value
Melting Point	-38 °C[1][4]
Boiling Point	158-159 °C[1][3][5]
Density	1.506 g/mL at 25 °C[3][4]
Flash Point	47-48 °C[1][5][6]
Vapor Pressure	2.6 mmHg at 25 °C[3][4]
Vapor Density	5.8 (air = 1)[3][6]
Refractive Index	1.451 at 20 °C[3][4]
Water Solubility	Insoluble[1][2][6]
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, and benzene[2][3]

## Synthesis of Ethyl Bromoacetate

**Ethyl bromoacetate** is typically synthesized in a two-step process starting from acetic acid.[1] [5] The first step involves the bromination of acetic acid to form bromoacetic acid, which is then

esterified with ethanol.[5]

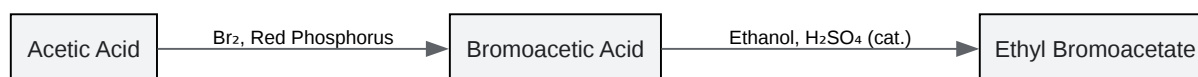
This protocol is based on the sulfuric acid-catalyzed esterification of bromoacetic acid.[3]

Materials:

- Bromoacetic acid (10 mmol, 1.39 g)
- Ethanol (98%, 10 mL)
- Concentrated Sulfuric Acid (98%, 2 mL)
- Distilled water
- Diethyl ether

Procedure:

- Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask equipped with a reflux condenser.
- Stir the mixture and heat under reflux for 24 hours.
- After cooling to room temperature, wash the mixture with distilled water (3 x 15 mL).
- The resulting oily layer is **ethyl bromoacetate**. For higher purity, the product can be purified by distillation under reduced pressure.



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*Synthesis Pathway of **Ethyl Bromoacetate**.*

## Key Applications and Experimental Protocols

**Ethyl bromoacetate** is a cornerstone in synthetic organic chemistry, primarily utilized as an alkylating agent. Its applications span from classic named reactions to the synthesis of complex

pharmaceutical intermediates.

A major application of **ethyl bromoacetate** is in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a  $\beta$ -hydroxy ester.<sup>[1]</sup><sup>[2]</sup> The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.<sup>[2]</sup>

This protocol details the reaction of **ethyl bromoacetate** with a ketone to yield a  $\beta$ -hydroxy ester.<sup>[2]</sup>

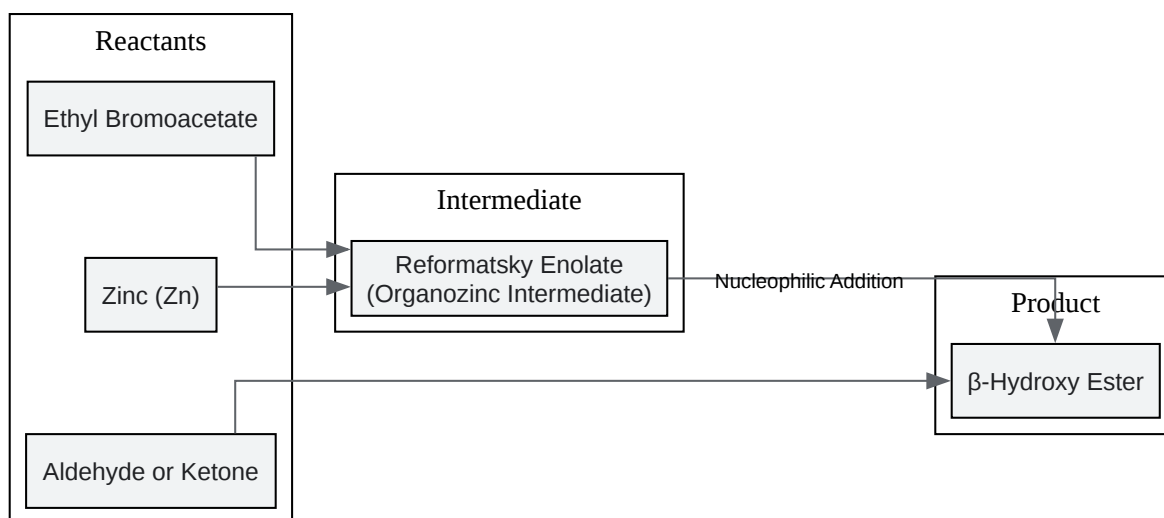
Materials:

- Activated zinc dust (5.0 eq)
- Iodine (0.1 eq)
- Toluene
- **Ethyl bromoacetate** (2.0 eq)
- Ketone (1.0 eq)
- Methyl tert-butyl ether (MTBE)
- Water
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Activate zinc dust by stirring a suspension with iodine in toluene under reflux for 5 minutes. Cool to room temperature.
- Add **ethyl bromoacetate** to the activated zinc suspension.
- Add a solution of the ketone in toluene to the mixture.

- Stir the resulting mixture at 90 °C for 30 minutes.
- Cool the reaction to 0 °C and quench with water.
- Filter the suspension and extract the filtrate with MTBE.
- Combine the organic phases and wash with water and brine.
- Dry the organic phase over sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography.



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#### *General Mechanism of the Reformatsky Reaction.*

**Ethyl bromoacetate** is a key reagent in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis typically involves the cyclization of a thiosemicarbazone derivative with **ethyl bromoacetate**. [8]

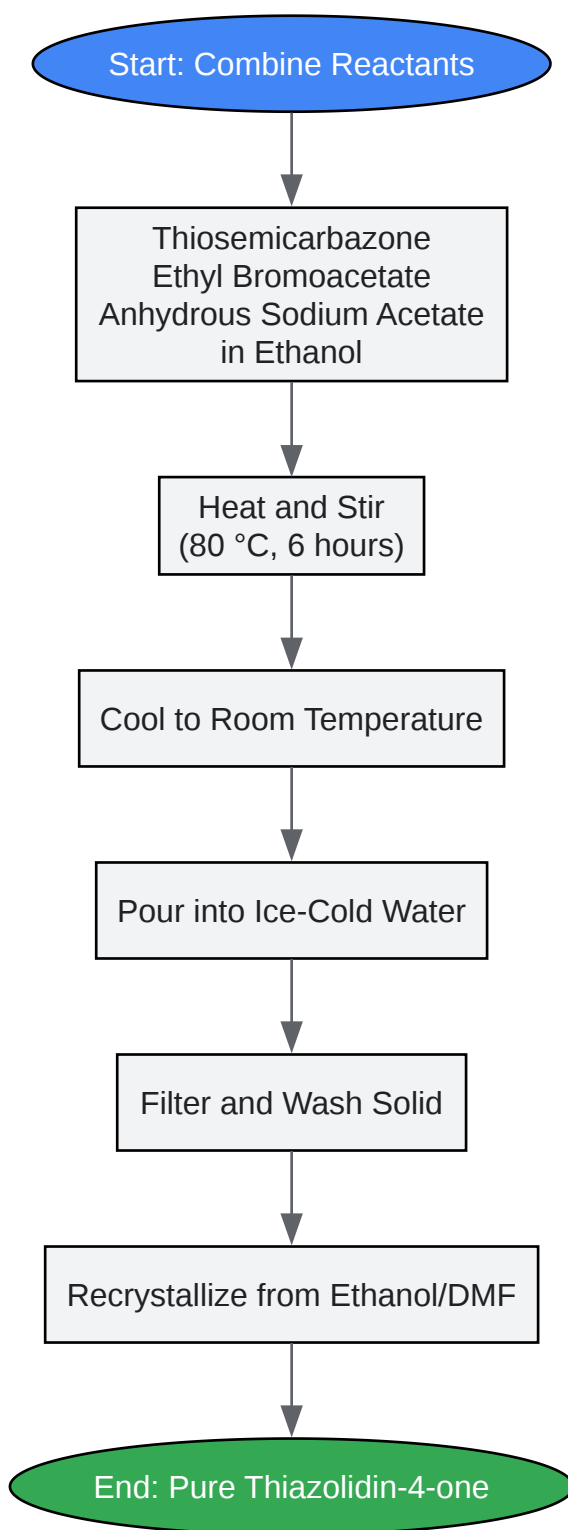
This protocol describes the synthesis of a thiazolidin-4-one derivative from a thiosemicarbazone.[8]

## Materials:

- Thiosemicarbazone derivative (1.5 mmol, 1 eq)
- **Ethyl bromoacetate** (1.5 mmol, 0.24 mL)
- Anhydrous sodium acetate (4.5 mmol, 3 eq)
- Ethanol (30 mL)
- Ice-cold water

## Procedure:

- Prepare a mixture of the thiosemicarbazone, **ethyl bromoacetate**, and anhydrous sodium acetate in ethanol.
- Stir the mixture at 80 °C for 6 hours.
- Cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and recrystallize from an ethanol-DMF mixture (3:1) to obtain the pure thiazolidin-4-one.



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*Experimental Workflow for Thiazolidinone Synthesis.*

**Ethyl bromoacetate** is also employed in:

- Synthesis of Coumarin-Stabilized Polymeric Nanoparticles: It is used in the preparation of photoresponsive nanoparticles that can act as detectable drug carriers.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Synthesis of Steroidal Antiestrogens: It serves as a reactant in the preparation of these compounds through cyclic condensation.[\[2\]](#)
- Wittig Reagent Preparation: It is a starting material for the synthesis of various Wittig reagents used in olefination reactions.[\[2\]](#)

## Safety and Handling

**Ethyl bromoacetate** is a highly toxic and lachrymatory substance.[\[1\]](#)[\[2\]](#) It is fatal if swallowed, inhaled, or in contact with skin.[\[11\]](#)[\[12\]](#) It is also a strong irritant to the eyes, skin, and respiratory tract.[\[6\]](#)[\[8\]](#)

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	2	H300: Fatal if swallowed <a href="#">[11]</a>
Acute Toxicity, Dermal	1	H310: Fatal in contact with skin <a href="#">[11]</a>
Acute Toxicity, Inhalation	2	H330: Fatal if inhaled <a href="#">[11]</a>
Flammable Liquid	3	H226: Flammable liquid and vapor <a href="#">[11]</a>

### Handling and Storage Precautions:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[8\]](#)[\[13\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[\[8\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[8\]](#)[\[13\]](#)



- Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids.[3][8]
- Ground and bond containers when transferring material to prevent static discharge.[8][13]

#### First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
- Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[8]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

This guide provides essential technical information for the safe and effective use of **ethyl bromoacetate** in a research and development setting. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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